Cas no 2229375-61-3 (tert-butyl N-{4-2-(aminooxy)ethyl-3-methoxyphenyl}carbamate)

tert-butyl N-{4-2-(aminooxy)ethyl-3-methoxyphenyl}carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-{4-2-(aminooxy)ethyl-3-methoxyphenyl}carbamate
- 2229375-61-3
- EN300-1899086
- tert-butyl N-{4-[2-(aminooxy)ethyl]-3-methoxyphenyl}carbamate
-
- インチ: 1S/C14H22N2O4/c1-14(2,3)20-13(17)16-11-6-5-10(7-8-19-15)12(9-11)18-4/h5-6,9H,7-8,15H2,1-4H3,(H,16,17)
- InChIKey: NHXILXBLYMENMY-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=CC(=C(C=1)OC)CCON)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 282.15795719g/mol
- どういたいしつりょう: 282.15795719g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 7
- 複雑さ: 304
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 82.8Ų
tert-butyl N-{4-2-(aminooxy)ethyl-3-methoxyphenyl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1899086-2.5g |
tert-butyl N-{4-[2-(aminooxy)ethyl]-3-methoxyphenyl}carbamate |
2229375-61-3 | 2.5g |
$2464.0 | 2023-09-18 | ||
Enamine | EN300-1899086-0.05g |
tert-butyl N-{4-[2-(aminooxy)ethyl]-3-methoxyphenyl}carbamate |
2229375-61-3 | 0.05g |
$1056.0 | 2023-09-18 | ||
Enamine | EN300-1899086-10.0g |
tert-butyl N-{4-[2-(aminooxy)ethyl]-3-methoxyphenyl}carbamate |
2229375-61-3 | 10g |
$5405.0 | 2023-06-03 | ||
Enamine | EN300-1899086-10g |
tert-butyl N-{4-[2-(aminooxy)ethyl]-3-methoxyphenyl}carbamate |
2229375-61-3 | 10g |
$5405.0 | 2023-09-18 | ||
Enamine | EN300-1899086-0.1g |
tert-butyl N-{4-[2-(aminooxy)ethyl]-3-methoxyphenyl}carbamate |
2229375-61-3 | 0.1g |
$1106.0 | 2023-09-18 | ||
Enamine | EN300-1899086-0.5g |
tert-butyl N-{4-[2-(aminooxy)ethyl]-3-methoxyphenyl}carbamate |
2229375-61-3 | 0.5g |
$1207.0 | 2023-09-18 | ||
Enamine | EN300-1899086-1.0g |
tert-butyl N-{4-[2-(aminooxy)ethyl]-3-methoxyphenyl}carbamate |
2229375-61-3 | 1g |
$1256.0 | 2023-06-03 | ||
Enamine | EN300-1899086-5.0g |
tert-butyl N-{4-[2-(aminooxy)ethyl]-3-methoxyphenyl}carbamate |
2229375-61-3 | 5g |
$3645.0 | 2023-06-03 | ||
Enamine | EN300-1899086-0.25g |
tert-butyl N-{4-[2-(aminooxy)ethyl]-3-methoxyphenyl}carbamate |
2229375-61-3 | 0.25g |
$1156.0 | 2023-09-18 | ||
Enamine | EN300-1899086-1g |
tert-butyl N-{4-[2-(aminooxy)ethyl]-3-methoxyphenyl}carbamate |
2229375-61-3 | 1g |
$1256.0 | 2023-09-18 |
tert-butyl N-{4-2-(aminooxy)ethyl-3-methoxyphenyl}carbamate 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
tert-butyl N-{4-2-(aminooxy)ethyl-3-methoxyphenyl}carbamateに関する追加情報
Research Brief on tert-butyl N-{4-2-(aminooxy)ethyl-3-methoxyphenyl}carbamate (CAS: 2229375-61-3) in Chemical Biology and Pharmaceutical Applications
The compound tert-butyl N-{4-2-(aminooxy)ethyl-3-methoxyphenyl}carbamate (CAS: 2229375-61-3) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies highlight the role of tert-butyl N-{4-2-(aminooxy)ethyl-3-methoxyphenyl}carbamate as a versatile intermediate in the synthesis of bioactive molecules. Its aminooxy and carbamate functional groups make it particularly valuable for conjugation strategies in targeted drug delivery systems. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in forming stable oxime linkages with carbonyl-containing therapeutic agents, enhancing their pharmacokinetic properties.
In the context of CAS: 2229375-61-3, researchers have explored its application in PROTAC (Proteolysis Targeting Chimera) technology. The compound's ability to serve as a linker between E3 ligase ligands and target proteins has shown promise in degrading challenging drug targets. Preliminary results from in vitro studies indicate improved selectivity and reduced off-target effects compared to traditional linker chemistries.
The compound's potential in central nervous system (CNS) drug development has also been investigated. Its methoxyphenyl moiety appears to facilitate blood-brain barrier penetration, while the tert-butyl carbamate group provides metabolic stability. Recent animal studies have demonstrated its utility as a precursor for neuroactive compounds, with particular relevance to neurodegenerative disease research.
From a synthetic chemistry perspective, novel routes for the preparation of tert-butyl N-{4-2-(aminooxy)ethyl-3-methoxyphenyl}carbamate have been developed to improve yield and scalability. A 2024 publication in Organic Process Research & Development described an optimized three-step synthesis from commercially available starting materials, achieving >85% overall yield and excellent purity suitable for pharmaceutical applications.
Safety and toxicological assessments of 2229375-61-3 have progressed significantly in the past year. Regulatory-compliant studies have established preliminary safety profiles, with particular attention to its potential genotoxicity. These findings are crucial for advancing the compound's use in clinical-stage drug candidates.
Looking forward, researchers anticipate expanded applications of this compound in antibody-drug conjugates (ADCs) and small-molecule prodrug development. Its unique combination of stability and reactivity positions it as a valuable tool in next-generation therapeutic modalities. Ongoing structure-activity relationship studies aim to further optimize its properties for specific therapeutic indications.
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